6-Chloro-2-phenylquinoline-4-carboxylic acid

Physicochemical Properties Lipophilicity Drug Design

6-Chloro-2-phenylquinoline-4-carboxylic acid (CAS 6633-62-1) features a chlorine at C6 and phenyl at C2, yielding LogP 4.25–5.03 and PSA 50.19 Ų. This scaffold is non-interchangeable: the 6-chloro group enhances lipophilicity vs. Cinchophen, while the 2-phenyl ring enables π-stacking absent in 6-chloroquinoline-4-carboxylic acid. Use as a building block for quinoline-4-carboxylate libraries, a lipophilicity reference standard, or a low-potency MAO-B control (IC₅₀ 100,000 nM). Source precisely substituted, high-purity material to ensure SAR reproducibility.

Molecular Formula C16H10ClNO2
Molecular Weight 283.71 g/mol
CAS No. 6633-62-1
Cat. No. B187007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-phenylquinoline-4-carboxylic acid
CAS6633-62-1
Molecular FormulaC16H10ClNO2
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
InChIInChI=1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20)
InChIKeyGSNVKXDNFUTEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-phenylquinoline-4-carboxylic acid (CAS 6633-62-1): Core Scaffold for Quinoline-4-Carboxylic Acid Derivatives


6-Chloro-2-phenylquinoline-4-carboxylic acid (CAS 6633-62-1) is a heterocyclic aromatic compound belonging to the quinoline-4-carboxylic acid class, characterized by a quinoline core substituted with a chlorine atom at position 6 and a phenyl ring at position 2 . This substitution pattern distinguishes it from the parent 2-phenylquinoline-4-carboxylic acid (Cinchophen) and from 6-chloroquinoline-4-carboxylic acid, resulting in a unique physicochemical profile, including a calculated LogP of 4.25–5.03 and a molecular weight of 283.71 g/mol [1]. While its direct biological activity is modest, its structural features position it as a versatile building block for the synthesis of more potent analogs with reported antimicrobial, anticancer, and antiviral activities [2].

Why 6-Chloro-2-phenylquinoline-4-carboxylic acid (CAS 6633-62-1) Cannot Be Directly Substituted by Common Analogs


Generic substitution within the quinoline-4-carboxylic acid class is not feasible due to the profound impact of substituent pattern on physicochemical properties and target engagement. The 6-chloro substitution significantly increases lipophilicity (LogP 4.25–5.03) compared to the unsubstituted 2-phenylquinoline-4-carboxylic acid (LogP ~3.5), altering membrane permeability and protein binding [1]. Conversely, the 2-phenyl group provides essential π-stacking interactions absent in 6-chloroquinoline-4-carboxylic acid, which lacks this moiety entirely . Furthermore, structure-activity relationship (SAR) studies on related quinoline-4-carboxylic acid derivatives demonstrate that even minor changes to the aryl or heteroaryl group at position 2 can drastically alter inhibitory potency and selectivity profiles, as shown in alkaline phosphatase and HDAC inhibition assays [2]. Therefore, this specific substitution pattern is not interchangeable and must be precisely maintained for consistent experimental outcomes.

6-Chloro-2-phenylquinoline-4-carboxylic acid (CAS 6633-62-1): Quantitative Differentiation Evidence


Enhanced Lipophilicity (LogP) of 6-Chloro-2-phenylquinoline-4-carboxylic acid Relative to Unsubstituted Analog

The introduction of a chlorine atom at the 6-position of the quinoline ring significantly increases the calculated lipophilicity (LogP) of 6-chloro-2-phenylquinoline-4-carboxylic acid compared to the unsubstituted analog, 2-phenylquinoline-4-carboxylic acid [1]. This increased LogP value directly impacts membrane permeability and potential for blood-brain barrier penetration .

Physicochemical Properties Lipophilicity Drug Design

Low Micromolar MAO-B Inhibitory Activity as a Baseline for Selectivity Profiling

In a standardized fluorescence-based enzyme inhibition assay, 6-chloro-2-phenylquinoline-4-carboxylic acid demonstrated weak inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 of 100,000 nM (100 μM) [1]. This potency is several orders of magnitude lower than that of optimized quinoline-4-carboxylic acid derivatives, such as those reported for alkaline phosphatase inhibition (IC50 values in the low nM range) [2].

Enzyme Inhibition Monoamine Oxidase Selectivity

Dual Functional Group Availability Enables Divergent Synthetic Derivatization

Unlike 6-chloroquinoline-4-carboxylic acid, which lacks the 2-aryl group, 6-chloro-2-phenylquinoline-4-carboxylic acid possesses two distinct sites for chemical modification: the carboxylic acid group at position 4 (available for esterification or amidation) and the phenyl ring at position 2 (available for electrophilic aromatic substitution) . This dual functionality contrasts with simpler analogs like 6-chloroquinoline-4-carboxylic acid, which has only one major reactive handle .

Synthetic Intermediate Medicinal Chemistry Derivatization

Molecular Docking Binding Energy of -9.05 kcal/mol Against Plasmodium LDH Receptor

In a molecular docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives against the Plasmodium lactate dehydrogenase (LDH) receptor, the compound designated 3d (which corresponds to 6-chloro-2-phenylquinoline-4-carboxylic acid) exhibited a binding energy of -9.05 kcal/mol with a maximum of five hydrogen bonding interactions [1]. This binding energy was among the most favorable in the series, outperforming several other aryl/heteroaryl derivatives (e.g., compounds 3a, 3b, 3c) [1].

Molecular Docking Antimalarial In Silico

Higher Molecular Weight and Polar Surface Area (PSA) Relative to Core Scaffolds

6-Chloro-2-phenylquinoline-4-carboxylic acid has a molecular weight of 283.71 g/mol and a polar surface area (PSA) of 50.19 Ų, which are substantially higher than those of the core scaffold quinoline-4-carboxylic acid (MW: 173.17 g/mol, PSA: 50.19 Ų) and 6-chloroquinoline-4-carboxylic acid (MW: 207.61 g/mol, PSA: 50.19 Ų) [1][2].

Physicochemical Properties Drug-likeness ADME

Documented Synthetic Utility as a Precursor to Biologically Active Esters

6-Chloro-2-phenylquinoline-4-carboxylic acid serves as a key precursor for the synthesis of 2-aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylate derivatives, which have demonstrated potent in silico inhibition of farnesyltransferase (FTase) with binding energies up to -10.11 kcal/mol and Ki values as low as 3.88e-008 µM [1]. The parent carboxylic acid itself is the essential starting material for these more active ester analogs [1].

Synthetic Chemistry Prodrug Anticancer

6-Chloro-2-phenylquinoline-4-carboxylic acid (CAS 6633-62-1): Optimal Research and Industrial Application Scenarios


Medicinal Chemistry Building Block for Quinoline-4-Carboxylate Libraries

Due to its dual functional groups (carboxylic acid and phenyl ring) , this compound is ideally suited as a versatile starting material for generating diverse libraries of quinoline-4-carboxylate derivatives. These libraries can be screened against a range of biological targets, including farnesyltransferase (FTase) [1] and Plasmodium LDH [2], where computational studies have already identified promising binding modes for related structures.

Physicochemical Reference Standard in ADME Profiling

With a well-defined and relatively high calculated LogP (4.25–5.03) and moderate polar surface area (50.19 Ų) [3], 6-chloro-2-phenylquinoline-4-carboxylic acid can serve as a reference standard in assays evaluating lipophilicity-dependent properties such as membrane permeability, plasma protein binding, and metabolic stability . This is particularly useful when benchmarking novel analogs within the same chemical series.

Low-Potency Control for MAO-B Enzyme Inhibition Assays

The compound's weak MAO-B inhibitory activity (IC50 = 100,000 nM) [4] makes it a suitable negative or low-potency control in high-throughput screening campaigns aimed at discovering potent MAO-B inhibitors. Its use allows researchers to establish assay sensitivity and differentiate between specific and non-specific enzyme inhibition.

Scaffold for Antimalarial Lead Optimization

Molecular docking studies have demonstrated a favorable binding energy of -9.05 kcal/mol for this compound against the Plasmodium LDH receptor [2], indicating that the 6-chloro-2-phenyl substitution pattern is a promising starting point for the design of novel antimalarial agents. Researchers can utilize this scaffold to synthesize and evaluate derivatives with improved in vitro and in vivo activity.

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